N-[(4-Hydroxybenzoyl)acetyl]glycine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphenylpropionylglycine can be synthesized through the conjugation of phloretic acid with glycine . The reaction typically involves the use of aromatic amino acid aminotransferase and tyrosine aminotransferase enzymes, which facilitate the conversion of tyrosine to 4-Hydroxyphenylpropionylglycine . The reaction conditions often include a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of 4-Hydroxyphenylpropionylglycine involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes . These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of the compound. The product is then purified using various chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenylpropionylglycine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Hydroxyphenylpropionylglycine can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
4-Hydroxyphenylpropionylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study metabolic pathways involving tyrosine and phenolic compounds.
Medicine: It is studied for its potential therapeutic effects in conditions related to tyrosine metabolism.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenylpropionylglycine involves its interaction with specific enzymes and metabolic pathways . It acts as a substrate for aromatic amino acid aminotransferase and tyrosine aminotransferase, facilitating the conversion of tyrosine to other metabolites . The compound also interacts with gut microbiota, influencing the production of various metabolites that play a role in host physiology .
Comparison with Similar Compounds
Similar Compounds
Phloretic Acid Glycine Conjugate: Similar in structure but differs in its metabolic pathway.
Phloretylglycine: Another metabolite of phloretin with similar properties.
Uniqueness
4-Hydroxyphenylpropionylglycine is unique due to its dual origin from both tyrosine and phloretin . This dual origin allows it to participate in multiple metabolic pathways, making it a valuable compound for studying the interplay between dietary components and metabolic processes .
Properties
IUPAC Name |
2-[3-(4-hydroxyphenyl)propanoylamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFTTASECYTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268844 | |
Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3850-43-9 | |
Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3850-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.